Benzeneacetamide, alpha-bromo-N-(1,1,3,3-tetramethylbutyl)-

Lipophilicity Membrane permeability Covalent probe design

Benzeneacetamide, alpha-bromo-N-(1,1,3,3-tetramethylbutyl)- (CAS 285980-96-3; IUPAC: 2-bromo-2-phenyl-N-(2,4,4-trimethylpentan-2-yl)acetamide) is a synthetic α-bromoacetamide derivative with molecular formula C₁₆H₂₄BrNO and molecular weight 326.27 g/mol. The compound features an electrophilic α-bromoamide warhead at the benzylic position capable of covalent alkylation of nucleophilic residues, combined with an exceptionally bulky N-(1,1,3,3-tetramethylbutyl) substituent (a tertiary octyl group) that introduces substantial steric bulk.

Molecular Formula C16H24BrNO
Molecular Weight 326.27 g/mol
CAS No. 285980-96-3
Cat. No. B12079313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzeneacetamide, alpha-bromo-N-(1,1,3,3-tetramethylbutyl)-
CAS285980-96-3
Molecular FormulaC16H24BrNO
Molecular Weight326.27 g/mol
Structural Identifiers
SMILESCC(C)(C)CC(C)(C)NC(=O)C(C1=CC=CC=C1)Br
InChIInChI=1S/C16H24BrNO/c1-15(2,3)11-16(4,5)18-14(19)13(17)12-9-7-6-8-10-12/h6-10,13H,11H2,1-5H3,(H,18,19)
InChIKeyKVWSMLXTFPZZAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzeneacetamide, alpha-bromo-N-(1,1,3,3-tetramethylbutyl)- (CAS 285980-96-3): Procurement-Grade Characterization and Physicochemical Identity


Benzeneacetamide, alpha-bromo-N-(1,1,3,3-tetramethylbutyl)- (CAS 285980-96-3; IUPAC: 2-bromo-2-phenyl-N-(2,4,4-trimethylpentan-2-yl)acetamide) is a synthetic α-bromoacetamide derivative with molecular formula C₁₆H₂₄BrNO and molecular weight 326.27 g/mol [1]. The compound features an electrophilic α-bromoamide warhead at the benzylic position capable of covalent alkylation of nucleophilic residues, combined with an exceptionally bulky N-(1,1,3,3-tetramethylbutyl) substituent (a tertiary octyl group) that introduces substantial steric bulk . Its computed physicochemical profile — JChem LogP of 4.46, polar surface area of 29.1 Ų, and compliance with Lipinski's Rule of Five — positions it as a lipophilic, membrane-permeable scaffold for structure-activity relationship (SAR) exploration and covalent probe development [1].

Why Generic Substitution Fails: Steric and Lipophilicity Differentiation of Benzeneacetamide, alpha-bromo-N-(1,1,3,3-tetramethylbutyl)- Within the α-Bromoacetamide Class


α-Bromoacetamides are not functionally interchangeable; their N-substituent identity governs lipophilicity, steric accessibility of the electrophilic α-carbon, and ultimately biological selectivity [1]. Classical SAR established by Leonard and Blackford (1949) demonstrated that among N-alkyl α-bromoacetamides, normal-chain primary alkyls outperform branched secondary alkyls in fungistatic potency, and that mono-N-substituted derivatives are uniformly more active than di-substituted analogs [1]. The target compound's N-(1,1,3,3-tetramethylbutyl) group represents a highly branched tertiary alkyl substituent — a structural extreme that departs significantly from the linear alkyl or simple N-phenyl motifs studied in most published α-bromoacetamide SAR. This substitution pattern is predicted to modulate both the alkylation kinetics at the α-bromo position (via steric shielding) and the compound's partitioning behavior (computed LogP ~4.46 vs. ~0.52–0.82 for unsubstituted 2-bromoacetamide), making direct substitution with less hindered or less lipophilic analogs scientifically unjustified without empirical validation [1][2].

Quantitative Differentiation Evidence for Benzeneacetamide, alpha-bromo-N-(1,1,3,3-tetramethylbutyl)- (285980-96-3): Comparator-Anchored Procurement Data


LogP-Driven Membrane Permeability Differentiation: 285980-96-3 vs. Unsubstituted 2-Bromoacetamide and N-Phenyl Analog

The target compound exhibits a computed JChem LogP of 4.46, representing a >3.6 log-unit increase over unsubstituted 2-bromoacetamide (LogP ~0.52–0.82) and a substantial increase over N-(2-benzoylphenyl)-2-bromoacetamide (LogP 3.15) [1][2][3]. This high lipophilicity is conferred primarily by the bulky, hydrocarbon-rich N-(1,1,3,3-tetramethylbutyl) substituent combined with the α-phenyl group, and predicts significantly enhanced passive membrane permeability relative to less substituted analogs — a critical parameter for intracellular target engagement in covalent inhibitor design [1].

Lipophilicity Membrane permeability Covalent probe design ADME prediction

Steric Modulation of α-Bromo Electrophile Reactivity: Tertiary Branched N-Alkyl vs. Normal-Chain N-Alkyl α-Bromoacetamides

The N-(1,1,3,3-tetramethylbutyl) substituent of the target compound is a tertiary alkyl group with geminal dimethyl branching at the α-carbon of the amide nitrogen, creating substantially greater steric encumbrance around the amide bond than any primary or secondary N-alkyl α-bromoacetamide [1]. In the haloacetamide class, alkylating efficiency toward biological nucleophiles (e.g., cysteine thiolate) represents a balance between halogen leaving-group character and steric accessibility of the α-carbon electrophile [2]. The tertiary, branched N-substituent of 285980-96-3 is predicted to attenuate alkylation rates relative to less hindered N-alkyl congeners, while simultaneously reducing susceptibility to hydrolytic degradation of the amide bond via steric shielding — a dual modulation not achievable with linear N-alkyl analogs [1][3].

Steric hindrance Electrophile reactivity Covalent inhibitor design Thiol alkylation

Class-Level Antifungal SAR: N-Alkyl Chain Structure–Activity Relationships for α-Bromoacetamide Fungistatic Potency

The foundational SAR study by Leonard and Blackford (1949) systematically evaluated 26 N-alkyl α-bromoacetamides and 10 N-aryl α-haloamides as fungal growth inhibitors [1]. Key class-level findings include: (1) N-alkyl derivatives with substituent chain lengths of C4–C10 show high toxicity; (2) mono-N-substituted compounds are more active than di-substituted; (3) primary alkyls surpass secondary alkyls in potency; (4) normal (straight-chain) alkyls are more potent than branched-chain isomers; and (5) among N-aryl derivatives, the simple N-phenyl compound (bromoacetanilide) represents the activity ceiling, with no aromatic derivative exceeding it [1]. The target compound's N-(1,1,3,3-tetramethylbutyl) group — an 8-carbon, highly branched tertiary alkyl — occupies a unique position in this SAR landscape: its carbon count falls within the optimal C4–C10 window, but its extreme branching predicts attenuated fungistatic potency relative to an n-octyl analog, consistent with the established branched-chain penalty [1]. The concurrently present α-phenyl group further distinguishes 285980-96-3 from both the purely N-alkyl and purely N-aryl series studied by Leonard and Blackford, creating a hybrid scaffold without published comparator data [1].

Antifungal activity Structure-activity relationship Fungistatic screening Bromoacetamide SAR

Covalent Warhead Reactivity Contextualization: α-Bromoacetamide Electrophilicity in the Haloacetamide Series

The α-bromoacetamide functional group serves as an electrophilic warhead for irreversible, covalent modification of cysteine thiolate residues in protein targets — a strategy exemplified by peptidyl α-bromoacetamide inhibitors of SARS-CoV-2 Mᵖʳᵒ (IC₅₀ = 0.95 μM) and dermorphin-based affinity labels for the μ-opioid receptor (IC₅₀ = 0.1–5 nM) [1][2]. Within the monohalogenated acetamide series, electrophilic softness (and corresponding thiol reactivity) follows the rank order iodoacetamide (IAM) > bromoacetamide (BAM) > chloroacetamide (CAM), with the bromo analog occupying an intermediate position that balances reactivity with manageable off-target alkylation [3]. The α-phenyl substitution present in 285980-96-3 (absent in simple 2-bromoacetamide) may further modulate electrophilicity through inductive and resonance effects on the α-carbon, though no direct kinetic comparison data exist for this specific substitution pattern [3].

Covalent inhibitor Electrophilic warhead Thiol reactivity Targeted covalent inhibitor

Optimal Research and Industrial Application Scenarios for Benzeneacetamide, alpha-bromo-N-(1,1,3,3-tetramethylbutyl)- (285980-96-3)


Covalent Chemical Probe Development Requiring High Membrane Permeability

The computed LogP of 4.46 positions 285980-96-3 as a candidate for designing cell-permeable covalent probes targeting intracellular cysteine residues [1]. In contrast to hydrophilic α-bromoacetamides (LogP < 1.0) that are restricted to extracellular or membrane-surface targets, the high lipophilicity of 285980-96-3 predicts passive diffusion across lipid bilayers, enabling access to cytosolic or organellar targets without requiring transporter-mediated uptake [1][2]. This scenario is particularly relevant for chemical biology programs targeting intracellular enzymes (e.g., proteases, deubiquitinases, or metabolic enzymes) where the covalent warhead must reach the target compartment at effective concentrations.

Structure-Activity Relationship (SAR) Exploration of Steric Effects on α-Bromoacetamide Reactivity and Selectivity

The uniquely hindered N-(1,1,3,3-tetramethylbutyl) substituent of 285980-96-3 makes it an essential tool compound for probing how extreme steric bulk at the amide nitrogen modulates α-bromoacetamide alkylation kinetics, target selectivity, and hydrolytic stability [2][3]. Classical SAR (Leonard & Blackford, 1949) established that branching reduces bioactivity in the N-alkyl α-bromoacetamide series, but the tertiary, gem-dimethyl-branched structure of 285980-96-3 has no precedent in published SAR studies [3]. Systematic comparison of alkylation rates, cysteine selectivity profiles, and aqueous stability against less hindered analogs (e.g., N-n-octyl, N-phenyl, or N-benzyl α-bromoacetamides) would generate novel SAR insights directly applicable to covalent inhibitor lead optimization [3].

Synthetic Intermediate for Hindered Amine-Containing Drug Candidates

The N-(1,1,3,3-tetramethylbutyl) (tert-octyl) group is recognized as a chemically differentiated, hindered amine motif valuable for preparing drug candidates containing sterically congested amine environments [1]. 285980-96-3 can serve as a versatile synthetic intermediate: the α-bromo position enables nucleophilic displacement with diverse nucleophiles (amines, thiols, alkoxides, carbanions), while the tertiary octyl amide provides a protecting group strategy or a permanent lipophilic anchor for modulating pharmacokinetic properties of downstream products [1]. This dual functionality (reactive electrophile + hindered lipophilic moiety) is not available from simpler α-bromoacetamide building blocks such as 2-bromoacetamide (CAS 683-57-8) or N-tert-butyl-2-bromoacetamide (CAS 57120-58-8).

Antifungal Tool Compound for Exploring Branched-Chain N-Alkyl SAR in the Bromoacetamide Class

The Leonard and Blackford (1949) class-level SAR established that branched N-alkyl α-bromoacetamides exhibit reduced fungistatic potency compared to straight-chain isomers, but the study did not include tertiary branched substituents comparable to the N-(1,1,3,3-tetramethylbutyl) group [1]. 285980-96-3, with its 8-carbon tertiary branched N-substituent and additional α-phenyl group, represents a structurally novel entry point for systematic antifungal SAR extension beyond the 1949 dataset. Procurement for antifungal screening panels — particularly against Aspergillus niger, Trichoderma viride, or clinically relevant Candida species — would address a 75+ year gap in understanding how extreme N-alkyl branching affects α-bromoacetamide antifungal activity when combined with α-aromatic substitution [1].

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